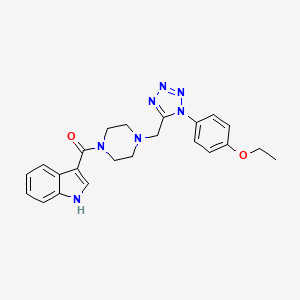![molecular formula C16H15ClFN3O2 B2754339 (4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380067-97-8](/img/structure/B2754339.png)
(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as 'Compound A', is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a small molecule inhibitor that targets various enzymes and receptors, making it a promising candidate for the treatment of several diseases.
作用机制
Compound A's mechanism of action involves the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, Compound A can reduce inflammation and potentially treat inflammatory diseases. Similarly, Compound A has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cancer progression. By inhibiting these kinases, Compound A can potentially treat cancer.
Biochemical and Physiological Effects:
Compound A's biochemical and physiological effects depend on the specific enzyme or receptor it targets. For example, in preclinical models of inflammation, Compound A has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. In preclinical models of cancer, Compound A has been shown to inhibit tumor growth and induce apoptosis. Additionally, Compound A has been shown to improve cognitive function in preclinical models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of Compound A is its broad spectrum of activity, targeting various enzymes and receptors. This makes it a promising candidate for the treatment of several diseases. Additionally, Compound A has been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one limitation of Compound A is its potential for off-target effects, which can lead to toxicity. Therefore, careful dose optimization and toxicity studies are necessary before clinical trials can be conducted.
未来方向
There are several future directions for the research on Compound A. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, further studies are needed to understand the specific molecular targets of Compound A and its mechanism of action. This can potentially lead to the development of more specific inhibitors that can target specific enzymes and receptors. Furthermore, the potential use of Compound A in combination with other drugs for the treatment of various diseases should be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of Compound A in humans.
合成方法
The synthesis of Compound A involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chlorophenyl isocyanate with 5-fluoropyrimidine-2-ol to form the intermediate compound, 4-chlorophenyl-[4-(5-fluoropyrimidin-2-yl)oxy]urea. This intermediate is then reacted with 1-piperidinemethanol to yield the final product, (4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone. The synthesis of Compound A has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
Compound A has been extensively studied for its potential applications in drug development. It has been shown to inhibit various enzymes and receptors, including kinases, phosphodiesterases, and G protein-coupled receptors. These enzymes and receptors play critical roles in several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, Compound A has been tested in preclinical models for the treatment of these diseases. In addition, Compound A has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(4-chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-3-1-11(2-4-12)15(22)21-7-5-14(6-8-21)23-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRUXSOSCOTAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2754259.png)
![9-[4-(tert-butyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2754260.png)
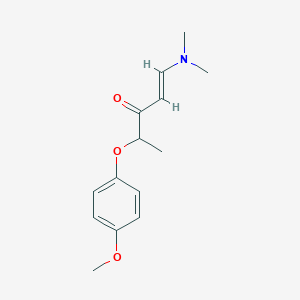
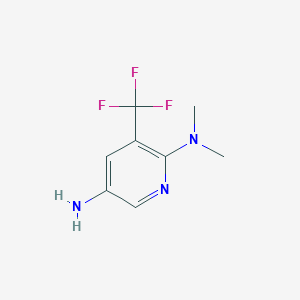
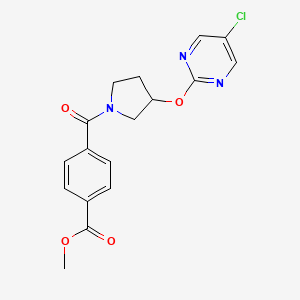
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2754267.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2754268.png)
![N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2754269.png)
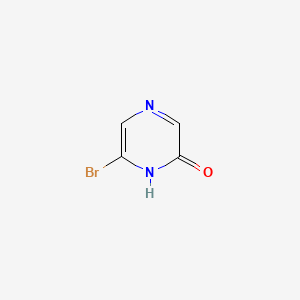

![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)

